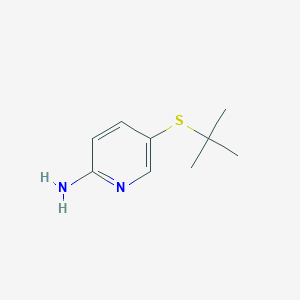

5-(Tert-butylsulfanyl)pyridin-2-amine

Description

Properties

Molecular Formula |

C9H14N2S |

|---|---|

Molecular Weight |

182.29 g/mol |

IUPAC Name |

5-tert-butylsulfanylpyridin-2-amine |

InChI |

InChI=1S/C9H14N2S/c1-9(2,3)12-7-4-5-8(10)11-6-7/h4-6H,1-3H3,(H2,10,11) |

InChI Key |

GPNDJOUZGOEGEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=CN=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Thiolation of 5-Halopyridin-2-amines

One common method involves starting from 5-halopyridin-2-amine, typically 5-chloropyridin-2-amine, followed by nucleophilic substitution with tert-butylthiol or its equivalents under basic or catalytic conditions.

- Reaction conditions: The halide is displaced by tert-butylsulfanyl nucleophile in the presence of base (e.g., triethylamine) at controlled temperatures (20–60 °C), often in polar aprotic solvents like tetrahydrofuran or dimethylformamide.

- Reaction time: Stirring times range from 1 to 10 hours, with optimal yields often achieved between 3 and 8 hours.

- Purification: Post-reaction workup involves aqueous-organic extractions, charcoal treatment, and recrystallization from solvents such as isopropyl alcohol or toluene to afford high-purity products.

This method is exemplified in patent WO2019158550A1, which describes similar thiolation steps with controlled temperature and reaction time to optimize yield and purity.

Ring Closure via Ketosulfone Intermediates

An alternative approach involves the synthesis of ketosulfone intermediates, which upon reaction with ammonium hydroxide or ammonia under reflux conditions, undergo ring closure to form the substituted pyridine ring bearing the tert-butylsulfanyl group.

- Process details:

- Starting materials such as ketosulfone react with trimethinium salts under basic conditions (e.g., potassium tert-butoxide).

- The reaction mixture is quenched in acidic media (acetic acid and trifluoroacetic acid).

- Ring closure is induced by heating with aqueous ammonium hydroxide at reflux.

- Purification: The crude product is isolated by solvent precipitation and purified by recrystallization.

- Reaction monitoring: High-performance liquid chromatography (HPLC) is used to monitor conversion and residual starting material content.

- Yields: This process provides good yields of the target pyridine derivatives with high purity after workup.

This method is detailed in patent WO2011158250A1, which, although focused on related pyridine derivatives, outlines a robust synthetic route applicable to tert-butylsulfanyl-substituted pyridines.

Comparative Data Table of Preparation Methods

Process Optimization and Scale-Up Considerations

- Reaction monitoring: HPLC is essential for tracking reaction progress and ensuring minimal residual starting materials.

- Temperature control: Maintaining precise temperature ranges (e.g., 20–25 °C for thiolation, reflux for ring closure) is critical for optimal yield.

- Purification: Use of activated charcoal (e.g., NORIT®) and filtration through hyflo beds improves product purity by removing colored and organic impurities.

- Solvent choice: Tetrahydrofuran and toluene are commonly employed solvents; water is used for precipitation and washing steps.

- Safety: Avoidance of hazardous reagents such as diethylaminosulfur trifluoride (DAST) is preferred for scale-up.

Summary and Recommendations

The preparation of 5-(tert-butylsulfanyl)pyridin-2-amine can be effectively achieved via nucleophilic substitution on 5-halopyridin-2-amine derivatives or through ring closure of ketosulfone intermediates. The thiolation approach using tert-butylthiol under mild conditions offers a straightforward pathway with good yields and scalability. The ketosulfone method, while more complex, provides an alternative route with robust purification protocols.

For practical synthesis at scale, the thiolation method is recommended due to its operational simplicity, moderate reaction times, and ease of purification. Reaction parameters such as temperature, stirring time, and solvent choice should be carefully optimized and monitored by chromatographic techniques.

This comprehensive analysis integrates data from patent disclosures and peer-reviewed literature to provide a professional and authoritative overview of the preparation methods for 5-(tert-butylsulfanyl)pyridin-2-amine.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butylthio)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the substituents.

Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, lithium aluminum hydride.

Substitution: Halogenated reagents, bases like sodium hydride or potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-(tert-Butylthio)pyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in medicinal chemistry for the development of new drugs.

Medicine: The compound and its derivatives may have potential therapeutic applications. Research into their biological activities could lead to the discovery of new drugs for the treatment of various diseases.

Industry: In the industrial sector, 5-(tert-butylthio)pyridin-2-amine can be used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it a valuable component in the synthesis of high-performance polymers and other industrial products.

Mechanism of Action

The mechanism of action of 5-(tert-butylthio)pyridin-2-amine depends on its specific application. In medicinal chemistry, its biological activity may be related to its interaction with specific molecular targets such as enzymes or receptors. The tert-butylthio group and the amino group can participate in various interactions, influencing the compound’s binding affinity and activity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyridin-2-amine scaffold is versatile, with modifications at the 5-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Electronic and Steric Effects

- Electron-Donating vs. This contrasts with electron-withdrawing groups like trifluoromethoxy, which decrease electron density and may enhance resistance to oxidation . Piperazinyl and piperidinyl substituents (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) introduce basic nitrogen atoms, enabling hydrogen bonding and ionic interactions in biological systems .

Steric Bulk :

- The tert-butyl group creates significant steric hindrance, which may limit binding to flat enzymatic pockets but improve selectivity for larger binding sites. In contrast, smaller groups like ethylsulfanyl or methoxy (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine) reduce steric effects, favoring interactions with compact targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.